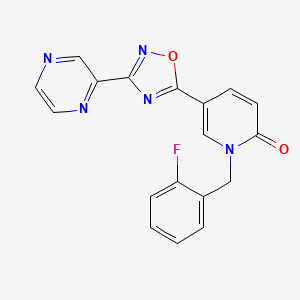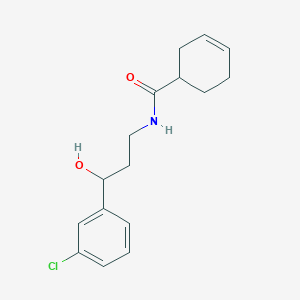
N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclohex-3-enecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclohex-3-enecarboxamide, also known as LY294002, is a small molecule inhibitor of phosphoinositide 3-kinases (PI3Ks). PI3Ks are a family of enzymes involved in various cellular processes, including cell growth, survival, and metabolism. LY294002 has been widely used in scientific research as a tool to investigate the role of PI3Ks in different biological systems.
Wirkmechanismus
N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclohex-3-enecarboxamide inhibits PI3Ks by binding to the ATP-binding pocket of the catalytic subunit of the enzyme. This prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which is a key step in the activation of downstream signaling pathways. Inhibition of PI3Ks by this compound leads to a decrease in the activation of downstream effectors, including Akt, mTOR, and S6 kinase.
Biochemical and Physiological Effects
The inhibition of PI3Ks by this compound has been shown to have a wide range of biochemical and physiological effects. Inhibition of PI3Ks leads to a decrease in cell proliferation, migration, and invasion, as well as an increase in apoptosis and autophagy. This compound has also been shown to modulate glucose metabolism and insulin signaling, indicating a potential role in the treatment of metabolic disorders such as diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclohex-3-enecarboxamide has several advantages as a tool for scientific research. It is a specific and potent inhibitor of PI3Ks, and its effects can be easily detected using various biochemical and cellular assays. This compound is also commercially available from various suppliers, making it easily accessible for researchers. However, this compound has some limitations. It is a small molecule inhibitor and may have off-target effects on other enzymes or signaling pathways. In addition, the effects of this compound may vary depending on the cell type or experimental conditions used.
Zukünftige Richtungen
N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclohex-3-enecarboxamide has been extensively studied in scientific research, but there are still many unanswered questions regarding its effects and mechanisms of action. Future research could focus on the development of more specific and potent inhibitors of PI3Ks, as well as the identification of novel downstream effectors of PI3K signaling. In addition, the role of PI3Ks in different disease models could be further investigated, with the goal of developing new therapeutic strategies for these diseases.
Synthesemethoden
The synthesis of N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclohex-3-enecarboxamide involves several steps, including the condensation of 3-chlorobenzaldehyde with 3-chlorohydrin to form 3-(3-chlorophenyl)-3-hydroxypropionaldehyde. This intermediate is then converted to the corresponding acid chloride, which is reacted with cyclohexylamine to form the target compound. The synthesis of this compound has been described in several publications, and the compound is commercially available from various suppliers.
Wissenschaftliche Forschungsanwendungen
N-(3-(3-chlorophenyl)-3-hydroxypropyl)cyclohex-3-enecarboxamide has been used extensively in scientific research to study the role of PI3Ks in different biological systems. It has been shown to inhibit the activity of all class I PI3K isoforms, including p110α, p110β, p110γ, and p110δ. This compound has been used to investigate the role of PI3Ks in cell signaling, cell growth, apoptosis, autophagy, and metabolism. It has also been used to study the effects of PI3K inhibition in various disease models, including cancer, inflammation, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2/c17-14-8-4-7-13(11-14)15(19)9-10-18-16(20)12-5-2-1-3-6-12/h1-2,4,7-8,11-12,15,19H,3,5-6,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXNTHPZZOXCJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


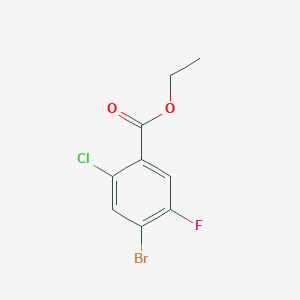
![2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid](/img/structure/B2455119.png)
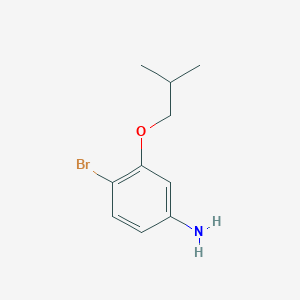
![4-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]chromene-2-carboxamide](/img/structure/B2455122.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-bromofuran-2-carboxamide](/img/structure/B2455123.png)
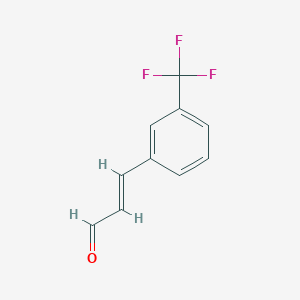
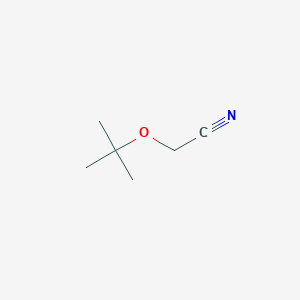

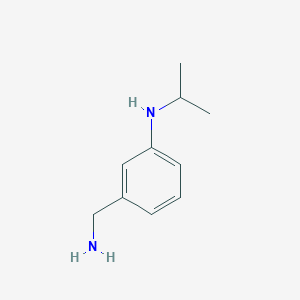
![4-(2-phenylethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2455131.png)
![methyl 2-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}pyridine-3-carboxylate](/img/structure/B2455135.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2455137.png)
